5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Overview
Description
Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . For instance, the synthesis of tipranavir, a pharmaceutical product, involved the use of a chiral auxiliary and the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines involves a pyridine ring with a trifluoromethyl group attached . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .Chemical Reactions Analysis
Trifluoromethylpyridines can undergo various chemical reactions. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine, which is used as a chemical intermediate for the synthesis of several crop-protection products, has been synthesized through various methods .Physical and Chemical Properties Analysis
Trifluoromethylpyridines have unique physical and chemical properties due to the presence of the fluorine atom and the pyridine moiety . Fluorine has the largest electronegativity and a small van der Waals radius, which contributes to the properties of these compounds .Scientific Research Applications
Antimicrobial and Food Preservation Properties
Chlorogenic acids, including compounds structurally similar to 5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid, have been recognized for their antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. These properties are especially valuable for the food industry in its search for natural molecules for the preservation of food products. Furthermore, these compounds exhibit antioxidant activity, particularly against lipid oxidation, and have protective properties against the degradation of other bioactive compounds present in food, as well as prebiotic activity (Santana-Gálvez et al., 2017).
Biocatalyst Inhibition and Industrial Applications
Certain carboxylic acids, including similar compounds, are known for their role as biocatalyst inhibitors, which is significant in the fermentation industry. For instance, these compounds can inhibit microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer. This inhibitory effect is crucial as many of these acids are used as food preservatives. Understanding these mechanisms is essential for engineering robust microbial strains with improved performance in industrial applications (Jarboe et al., 2013).
Environmental and Ecotoxicological Impact
Compounds structurally similar to this compound are utilized in various industrial and commercial applications, leading to their presence in the environment. Studies have highlighted the need for understanding the environmental releases, persistence, exposure of biota and humans, and potential ecotoxicological impact of these compounds. Knowledge gaps exist in their environmental behavior, bioaccumulation, and potential toxicity, indicating a need for comprehensive risk assessments and further research (Liu & Mejia Avendaño, 2013).
Bioactivity and Potential for Drug Development
Recent developments in bioisosteres of carboxylic acids, including compounds structurally similar to the one , have shown promise in medicinal chemistry. These developments have led to improved pharmacological profiles of drugs, overcoming challenges such as toxicity, reduced metabolic stability, or limited diffusion across biological membranes. This area of research continues to attract interest due to the potential of novel carboxylic acid substitutes in drug design (Horgan & O’Sullivan, 2021).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors , suggesting potential targets for this compound.
Mode of Action
Many compounds with similar structures are known to interact with their targets through a variety of mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting cellular processes .
Biochemical Pathways
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to affect a variety of biological pathways .
Pharmacokinetics
The trifluoromethyl group present in the compound is known to enhance the bioavailability of many pharmaceuticals .
Result of Action
Many bioactive aromatic compounds, including those with similar structures, have been found to have diverse biological activities .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and presence of other compounds can significantly influence the action of many pharmaceuticals .
Future Directions
Properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3O2S/c11-4-1-2-6-5(3-4)7(10(12,13)14)8(17-6)9(15)16/h1-3H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBVMXWKAATNFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(S2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731140 | |
Record name | 5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752135-60-7 | |
Record name | 5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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